80-Fold Superiority Over Gallium Acetylacetonate in Gallium-Resistant Human Lung Adenocarcinoma A549 Cells
Compound 5476423 exhibits an 80-fold increase in anti-proliferative potency against gallium-resistant (R) A549 human lung adenocarcinoma cells compared to the reference gallium compound, gallium acetylacetonate (GaAcAc) [1]. This level of potency gain was the highest observed among the identified lead compounds from the virtual screening campaign, and it was achieved without any chemical optimization of the initial screening hit [2].
| Evidence Dimension | Anti-proliferative potency (fold-increase in IC50) |
|---|---|
| Target Compound Data | 80-fold increased potency relative to GaAcAc |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc) |
| Quantified Difference | 80-fold higher potency |
| Conditions | Gallium-resistant (R) human lung adenocarcinoma A549 cells; cell viability/proliferation assay |
Why This Matters
This metric directly quantifies the compound's value proposition for researchers studying or seeking to overcome acquired gallium resistance, a key barrier in the clinical development of gallium-based anticancer agents.
- [1] Oyewumi, M.O., Alazizi, A., Liva, S., Li, L., & Geldenhuys, W.J. (2014). Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorganic & Medicinal Chemistry Letters, 24(18), 4553–4556. View Source
- [2] Oyewumi, M.O. et al. (2014). Bioorg. Med. Chem. Lett. 24, 4553-4556. Abstract states compounds 5476423 and 7919469 had 80 and 13 fold increased potency, respectively, compared to GaAcAc. View Source
